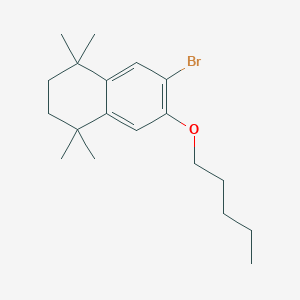![molecular formula C9H10ClNO2 B3034631 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride CAS No. 1998216-16-2](/img/structure/B3034631.png)
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds is a topic of interest in the field of organic chemistry due to their potential applications. The first paper describes a method for synthesizing 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones through a three-component condensation involving 4-aminoisothiazole hydrochlorides, Meldrum’s acid, and aromatic aldehydes . Although this does not directly describe the synthesis of 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride can be complex, with multiple reactive sites. The second paper discusses the oxidative polymerization of dihydroxyindoles, leading to diindolocarbazole derivatives . This suggests that oxidative conditions can lead to complex molecular architectures, which might be relevant when considering the molecular structure of 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride.
Chemical Reactions Analysis
Chemical reactions involving heterocyclic compounds can follow various pathways. The second paper also mentions acid-promoted pathways in the oxidative polymerization of related compounds . This indicates that the presence of electron-donating substituents and acidic conditions can significantly influence the reaction pathway and the resulting molecular structure. Such information could be valuable when studying the chemical reactions of 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The third paper describes a new pyrolytic synthesis of isoindolo[2,1-a]indol-6-one and discusses some of its chemical properties, such as sensitivity to steric effects and reactions under basic and reducing conditions . While this compound is not the same as 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride, the described properties and reactions provide a context for understanding how similar compounds might behave under various conditions.
Scientific Research Applications
Melatonin Receptor Research
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride and its derivatives have been studied extensively for their interactions with melatonin receptors. Research by Faust et al. (2000) focused on creating analogues to investigate the binding site of the melatonin receptor. They found that certain derivatives displayed high binding affinities and acted as either agonists or antagonists in functional assays (Faust et al., 2000).
Isoindole Derivative Synthesis
Melo et al. (2003) and (2004) developed novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles through thermolysis, contributing to the knowledge of isoindole derivative synthesis. These findings could be crucial for further pharmaceutical and material science research (Melo et al., 2003), (Melo et al., 2004).
Potential in Psychiatric Treatment
Compounds derived from 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). KapplesKevin and Shutske (1997) synthesized isoindoles with a focus on their application in psychiatric treatments, highlighting the compound's potential in the field of mental health (KapplesKevin & Shutske, 1997).
Anticancer Properties
The derivatives of 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride have been investigated for their anticancer properties. Spanò et al. (2016) synthesized [1,2]oxazolo[5,4-e]isoindole derivatives and found them effective in inhibiting tumor cell proliferation, specifically in models of diffuse malignant peritoneal mesothelioma (Spanò et al., 2016).
Exploration in Enzyme Inhibition
Benzo[e]isoindole-1,3-dione derivatives, related to 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride, have been synthesized and evaluated for their effects on enzyme activity. Zou et al. (2010) found that these derivatives show inhibitory activity against glycogen synthase kinase-3 (GSK-3), which could be significant for diseases where GSK-3 is implicated (Zou et al., 2010).
properties
IUPAC Name |
7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7;/h1-2,10H,3-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYIVTWNAIJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



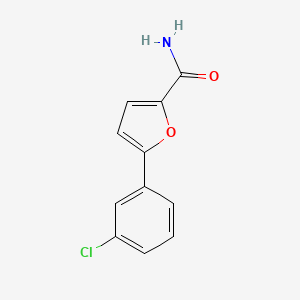




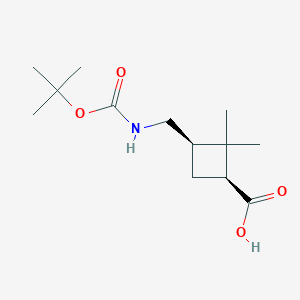

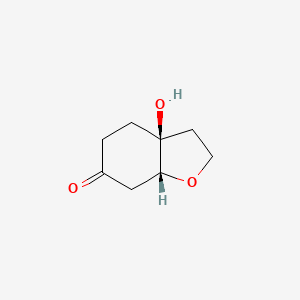
![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)

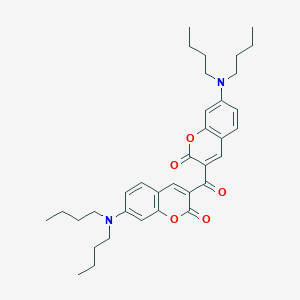
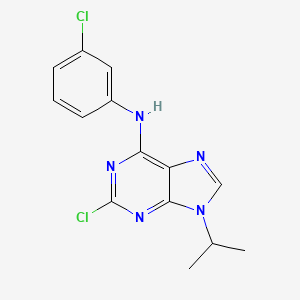
![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)
